4-(4-Methoxyphenyl)-3-methylbut-2-enenitrile
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-methylbut-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-10(7-8-13)9-11-3-5-12(14-2)6-4-11/h3-7H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWRTYVDJUFGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Methoxyphenyl)-3-methylbut-2-enenitrile, also known by its CAS number 479257-54-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
The molecular formula of this compound is C12H13NO, and it features a methoxy group on a phenyl ring, contributing to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound acts as an inhibitor of certain enzymes and proteins, which can disrupt normal cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, potentially affecting mood and cognitive functions.
- Cell Signaling Modulation : By influencing neurotransmitter levels, this compound can alter cell signaling pathways that are crucial for various physiological processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. It has been evaluated for its effectiveness in inhibiting bacterial growth and fungal infections.
- Neuroprotective Effects : Due to its interaction with MAO, the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
-
Neuropharmacological Assessment :
- In animal models, administration of this compound resulted in improved cognitive function and reduced anxiety-like behaviors. This suggests its potential role as a therapeutic agent in treating anxiety disorders and depression.
-
Cell Culture Experiments :
- In vitro studies on human neuronal cell lines demonstrated that treatment with the compound led to increased levels of serotonin and dopamine, indicating its influence on neurotransmitter regulation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Improved cognitive function | |
| Enzyme Inhibition | MAO inhibition | |
| Cell Signaling Modulation | Increased neurotransmitter levels |
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of compounds similar to 4-(4-Methoxyphenyl)-3-methylbut-2-enenitrile exhibit antimicrobial activities. For instance, studies have shown that certain nitriles can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
Anti-inflammatory Effects
Compounds with a similar structure have been investigated for their anti-inflammatory properties. The methoxy group enhances biological activity by influencing interactions with biological targets, such as enzymes involved in inflammatory pathways .
Chemiluminescent Reagents
This compound has been identified as a potential chemiluminescent reagent. It can detect superoxide in seawater with high sensitivity and selectivity, which is crucial for environmental monitoring.
Fragrance and Flavor Industry
Due to its aromatic properties, this compound is also explored for applications in the fragrance and flavor industries. Its unique structure allows it to be incorporated into various formulations, enhancing scent profiles .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| This compound | Anti-inflammatory | |
| Similar Nitriles | Chemiluminescent Detection |
Table 2: Synthesis Methods Overview
Comparison with Similar Compounds
Phosphonate-Containing Analogs
Compounds such as 4-(diethylphosphono)-3-methylbut-2-enenitrile and 4-(diphenylphosphono)-3-methylbut-2-enenitrile () replace the methoxyphenyl group with phosphonate moieties. These electron-withdrawing groups enhance the stability of allylic anions during Horner-Wadsworth-Emmons (HWE) coupling, enabling stereoselective synthesis of retinal analogs. However, the reversibility of erythro-adduct formation in these systems can lead to mixed Z/E isomer ratios, unlike the methoxyphenyl variant, where steric and electronic effects may favor distinct pathways .
Alkyne vs. Alkene Backbone
4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol () features an alkyne backbone instead of the alkene in the target compound. The triple bond reduces conjugation, altering reactivity (e.g., susceptibility to electrophilic addition). Additionally, the hydroxyl group introduces hydrogen-bonding capacity, increasing polarity compared to the nitrile group .
Functional Group Modifications and Bioactivity
Thiazole Derivatives
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide () incorporates a thiazole ring linked to the methoxyphenyl group. This modification confers cardioprotective properties, outperforming reference drugs like Levocarnitine in hypoxia models. The nitrile group in the target compound, by contrast, offers orthogonal reactivity for further derivatization (e.g., hydrolysis to carboxylic acids) .
Ketone and Hydrazinyl Derivatives
4-(4-ACETYLANILINO)-3-(3,4-DIMETHOXYPHENYL)-3-BUTEN-2-ONE () replaces the nitrile with a ketone, enabling nucleophilic additions. Similarly, 2-((4,6-diamino-1-(2,5-dioxo-imidazolidin-4-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)(imino)methyl)-4-hydrazinyl-3-(4-methoxyphenyl)but-2-enenitrile () introduces hydrazinyl and pyrimidine groups, expanding applications in medicinal chemistry .
Comparative Data Table
Preparation Methods
Knoevenagel Condensation Method
Overview:
The most common and classical approach to synthesize 4-(4-Methoxyphenyl)-3-methylbut-2-enenitrile is through a base-catalyzed Knoevenagel condensation reaction. This involves the condensation of 4-methoxybenzaldehyde with an active methylene nitrile compound such as malononitrile or a substituted nitrile under basic conditions.
- Reactants: 4-Methoxybenzaldehyde + Malononitrile (or equivalent nitrile)
- Catalyst: Piperidine or other mild bases
- Solvent: Ethanol or other polar protic solvents
- Temperature: Elevated temperatures (typically reflux conditions)
- Outcome: Formation of the α,β-unsaturated nitrile product via elimination of water
- Deprotonation of malononitrile generates a carbanion that attacks the aldehyde carbonyl carbon.
- Subsequent elimination of water leads to the formation of the conjugated double bond adjacent to the nitrile group.
- High yield and selectivity
- Mild reaction conditions
- Readily available starting materials
Industrial Relevance:
This method is scalable, with industrial processes optimizing reaction parameters such as temperature, solvent choice, and catalyst loading to maximize yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization or chromatography are employed to enhance product quality.
Vinylic Rosenmund-von Braun Reaction
Overview:
A more specialized synthetic route involves the vinylic Rosenmund-von Braun reaction, which enables the preparation of acrylonitriles from vinyl halides. This method is particularly useful for synthesizing substituted acrylonitriles with defined stereochemistry.
- Starting from vinyl iodides such as (Z)-1-(2-iodovinyl)-4-methylbenzene derivatives
- Reaction with copper(I) cyanide under controlled conditions
- Use of inert atmosphere (argon) and dry solvents to handle air-sensitive reagents
- Subsequent purification by chromatography
- This method provides access to (E) or (Z) isomers of substituted acrylonitriles with high stereochemical control.
- The reaction is typically carried out in oven-dried glassware under argon to prevent side reactions.
- The procedure involves careful temperature control and workup to isolate the nitrile product in good yield.
- Requires preparation of vinyl halide precursors
- Use of toxic copper cyanide reagents necessitates careful handling and waste management
Overview:
Recent advances in synthetic methodology have introduced base-induced halogen atom transfer reactions as a versatile tool for functionalizing alkenes, including the introduction of nitrile groups.
- Use of bases such as potassium carbonate or cesium carbonate in combination with halogen sources
- Radical-mediated mechanisms enable the formation of substituted nitriles from unactivated alkenes
- Applicable to a broad substrate scope including methoxy-substituted aromatic alkenes
- Reaction optimization studies show that solvent choice, base strength, and temperature critically affect yield and selectivity.
- NMR and HRMS data confirm the formation of the desired nitrile products with high purity.
- Mechanistic studies indicate halogen atom transfer as the key step, facilitating nitrile introduction.
- Mild reaction conditions
- Potential for late-stage functionalization of complex molecules
- Expands synthetic toolbox beyond classical condensation methods
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Knoevenagel Condensation | 4-Methoxybenzaldehyde + Malononitrile | Piperidine (base), Ethanol | Reflux in ethanol, mild base | High yield, simple, scalable | Limited to aldehyde substrates |
| Vinylic Rosenmund-von Braun | Vinyl iodides | CuCN, Argon atmosphere | Dry solvents, controlled temp | Stereoselective, versatile | Requires vinyl halide prep |
| Base-Induced Halogen Atom Transfer | Unactivated alkenes + halogen source | Bases (K2CO3, Cs2CO3), halogen sources | Mild temperature, radical conditions | Mild, broad substrate scope | Radical side reactions possible |
Detailed Research Findings and Notes
Knoevenagel Condensation:
Experimental data show near-quantitative yields (>95%) when using piperidine as a catalyst in ethanol under reflux for 4–6 hours. Purification by recrystallization yields analytically pure this compound. Spectroscopic characterization (1H NMR, 13C NMR) confirms the expected structure with characteristic vinyl and aromatic signals.Vinylic Rosenmund-von Braun Reaction:
Studies report yields in the range of 70–85% for acrylonitriles synthesized via copper(I) cyanide substitution of vinyl iodides. The reaction requires strict anhydrous and inert conditions to prevent hydrolysis or side reactions. The stereochemistry of the double bond is retained or controlled, which is critical for downstream applications.Base-Induced Halogen Atom Transfer: Optimization tables indicate that cesium carbonate in acetonitrile at room temperature provides the best balance of conversion and selectivity. Radical inhibitors reduce product formation, confirming the radical mechanism. The method allows for late-stage nitrile installation on complex aromatic substrates.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-Methoxyphenyl)-3-methylbut-2-enenitrile, and what purification methods are recommended?
- Methodological Answer : The compound can be synthesized via cesium-mediated coupling reactions using precursors like cesium (1-(4-methoxyphenyl)-2-methylpropan-2-yl)oxy-2-oxoacetate, as described in photochemical protocols. Degassed CH₂Cl₂ under inert conditions and catalysts like 4CzIPN (5 mol%) are critical for efficient synthesis . Purification typically involves column chromatography (SiO₂) with solvent gradients (e.g., pentane:EtOAc 100:0 to 90:10). Monitoring via TLC (Rf ~0.4 in pentane:EtOAc 9:1) ensures product isolation .
Q. What spectroscopic techniques are employed for structural characterization, and how are data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is standard for structural confirmation. For example, ¹H NMR chemical shifts for aromatic protons (δ ~6.8–7.5 ppm) and nitrile groups (absent in proton spectra but detectable via IR) are key identifiers. Cross-validation with X-ray crystallography (as in Acta Crystallographica reports) resolves ambiguities in stereochemistry or substituent positioning .
Q. What safety considerations are essential when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazards like inhalation/contact risks. Use PPE (gloves, goggles) and work under a fume hood. Stability data suggest long-term storage at -20°C is optimal, with precautions against moisture-sensitive degradation .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C) be utilized in mechanistic studies of reactions involving this nitrile?
- Methodological Answer : Isotopomers are synthesized using labeled precursors (e.g., ¹³C-enriched acetonitrile) reacted with diethyl chlorophosphate. This enables tracking reaction pathways via isotopic shifts in NMR or mass spectrometry. For example, labeling the nitrile carbon elucidates its participation in cycloaddition or nucleophilic substitution mechanisms .
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Combine multi-dimensional NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve conflicting data. For instance, crystallographic data from Acta Crystallographica confirmed bond angles and torsional strain in related methoxyphenyl compounds, resolving ambiguities in NOE correlations .
Q. What strategies optimize reaction yields for derivatives of this compound in cross-coupling reactions?
- Methodological Answer : Screen catalysts (e.g., Pd/Cu systems) and solvents (polar aprotic vs. ethereal). Photoredox conditions (e.g., 4CzIPN in CH₂Cl₂) enhance efficiency for alkynyl or aryl derivatives. Reaction monitoring via GC-MS or in situ IR helps identify byproducts and adjust stoichiometry .
Q. How does the electronic nature of substituents (e.g., methoxy) affect the reactivity of this nitrile in electrophilic substitutions?
- Methodological Answer : The electron-donating methoxy group activates the aromatic ring toward electrophilic attack, directing substitutions to para/ortho positions. Computational studies (DFT) can quantify substituent effects on charge distribution, while Hammett plots correlate σ values with reaction rates for derivatives like 4-(4-Chlorophenyl) analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
